molecular formula C15H12N6O4S3 B2467849 N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide CAS No. 868976-18-5

N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide

Cat. No. B2467849
CAS RN: 868976-18-5
M. Wt: 436.48
InChI Key: BKBXKCBKOMZLSF-UHFFFAOYSA-N
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Description

The compound “N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide” is a complex organic molecule that likely contains a thiazole ring structure . Thiazole is a five-membered ring containing nitrogen and sulfur atoms, and it is a key structure in many biologically active compounds . The 2-aminothiazole scaffold, in particular, is a characteristic structure in drug development, associated with several biological activities such as anticancer, antioxidant, antimicrobial, and anti-inflammatory properties .


Molecular Structure Analysis

The molecular structure of this compound likely includes a thiazole ring, which consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties . This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .


Chemical Reactions Analysis

The thiazole ring in this compound, due to its aromaticity, has many reactive positions where various chemical reactions can occur . These reactions can include donor–acceptor interactions, nucleophilic substitutions, and oxidation reactions .

Scientific Research Applications

Anticancer Activity

The 2-aminothiazole scaffold, to which this compound belongs, has emerged as a promising nucleus in medicinal chemistry and drug discovery. Several 2-aminothiazole derivatives have demonstrated potent and selective nanomolar inhibitory activity against various human cancer cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers . Researchers have explored the structural modification of 2-aminothiazole to enhance its anticancer potential.

PI3K and mTOR Inhibition

One specific derivative, N-(2-chloro-5-(2-acetylaminobenzo[d]thiazol-6-yl)pyridin-3-yl)-4-fluorophenylsulfonamide , acts as a dual inhibitor of PI3K and mTOR pathways when administered orally . These pathways play crucial roles in cell growth, proliferation, and survival, making this compound relevant for cancer therapy.

Antimicrobial Properties

While the focus has primarily been on cancer research, 2-aminothiazole derivatives also exhibit antimicrobial activity. For instance, researchers synthesized a series of 2,4-disubstituted thiazole derivatives and screened them for in vitro antimicrobial activities against bacteria (e.g., Bacillus subtilis, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) .

Other Pharmacological Activities

Beyond cancer and antimicrobial effects, 2-aminothiazole derivatives have shown promise in various other areas:

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the known activities of 2-aminothiazole derivatives . This could include in vitro and in silico studies to better understand its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O4S3/c1-8-6-26-13(16-8)17-11(22)7-27-15-20-19-14(28-15)18-12(23)9-3-2-4-10(5-9)21(24)25/h2-6H,7H2,1H3,(H,16,17,22)(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBXKCBKOMZLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide

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